molecular formula C15H23N5OS B6957955 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide

Cat. No.: B6957955
M. Wt: 321.4 g/mol
InChI Key: CEOXRJJMGDVDQG-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of thiadiazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5OS/c1-9-7-10(2)20(19-9)11(3)8-12(21)16-14-18-17-13(22-14)15(4,5)6/h7,11H,8H2,1-6H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOXRJJMGDVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)NC2=NN=C(S2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or their equivalents.

    Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled through a suitable linker, such as a butanamide group, using standard peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiadiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)pentanamide

Uniqueness

“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,5-dimethylpyrazol-1-yl)butanamide” is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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